Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-
Description
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- (IUPAC name: 4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol; CAS: 142047-94-7), also known as 4-Hydroxy Alverine, is a tertiary amine derivative featuring a phenolic core substituted with a propyl chain bearing ethyl and 3-phenylpropyl amino groups. This compound is primarily recognized as a metabolite of the antispasmodic drug Alverine, detected in plasma studies . Its molecular formula is C₂₀H₂₇NO, with an average molecular weight of 297.43 g/mol. Structurally, the compound combines lipophilic (3-phenylpropyl) and polar (phenolic hydroxyl) moieties, which influence its pharmacokinetic behavior and receptor interactions.
Its synthesis is inferred to occur via hepatic metabolism of Alverine, involving oxidative dealkylation or hydroxylation pathways . Applications are centered on pharmacological research, particularly in understanding drug metabolism and receptor binding profiles.
Properties
CAS No. |
808740-86-5 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol |
InChI |
InChI=1S/C20H27NO/c1-2-21(16-8-12-18-10-4-3-5-11-18)17-9-14-19-13-6-7-15-20(19)22/h3-7,10-11,13,15,22H,2,8-9,12,14,16-17H2,1H3 |
InChI Key |
VQRPADSPKGLSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylpropylamine Intermediate: This step involves the reaction of phenylpropyl bromide with ethylamine under basic conditions to form the phenylpropylamine intermediate.
Alkylation of Phenol: The phenylpropylamine intermediate is then reacted with 3-bromopropyl phenol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the phenylpropylamino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitrated, halogenated, or sulfonated phenolic compounds.
Scientific Research Applications
Scientific Research Applications of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-, also known as 4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol, is a chemical compound with diverse applications in scientific research . Its structure includes a phenol group and an ethyl(3-phenylpropyl)amino group, which contribute to its interactions with molecular targets.
Applications
- Chemistry This compound serves as a reagent in organic synthesis for the creation of complex molecules. It functions as an intermediate in synthesizing bioactive compounds and pharmaceuticals because of its unique structure.
- Biology The compound is used in biological research to study the interactions between small molecules and biological targets. It can be employed as a probe to study receptor binding, enzyme activity, and other biochemical processes.
- Medicine Derivatives of this compound are being explored for potential therapeutic uses in developing new medications for neurological disorders and cancer, though the compound itself is not widely used as a drug.
- Industry The compound is used in the production of specialty materials and chemicals for industrial applications.
Synthesis and Derivatives
Mechanism of Action
The mechanism of action of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The ethyl and phenylpropylamino groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
2-Methoxy-4-(2-((3-(4-nitrophenyl)propyl)amino)ethyl)phenol
- Molecular Formula : C₁₈H₂₁N₂O₂⁺
- Molecular Weight : 329.1495 g/mol
- Key Features : Substituted with a 4-nitrophenyl group and methoxy moiety.
- Synthesis : Prepared via reductive amination of nitro precursors in THF or CH₂Cl₂ .
- Analytical Data : HR-ESIMS m/z 329.1495; ¹³C NMR (MeOD) δ 149.0 (aromatic carbons) .
- Applications : Acts as a selective ligand for NR2B NMDA receptors , highlighting the role of nitro groups in enhancing receptor specificity .
Phenoxyaromatic Acid Analogues (e.g., Compounds 18e–19b)
- Example: 2-(4-(2-([1,1′-biphenyl]-4-ylamino)ethyl)phenoxy)-2-methylpropanoic acid (18e)
- Molecular Formula : C₃₁H₃₀N₂O₃
- Key Features : Incorporates biphenyl or naphthyl groups and carboxylic acid functionalities.
- Synthesis : Achieved via carbodiimide-mediated coupling (EDC/HOBt) in THF, yielding 67–75% .
- Applications : Evaluated as radiotherapy sensitizers due to their ability to modulate oxidative stress pathways .
Piperazine-Based Analogs
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine
- Molecular Formula : C₂₇H₃₀F₂N₂O
- Molecular Weight : 436.54 g/mol
- Key Features : Contains a piperazine ring and bis(4-fluorophenyl)methoxy group.
- Synthesis : Photoaffinity labeling with [¹²⁵I]DEEP for binding studies .
- Applications : Binds to dopamine transporters near transmembrane domains, contrasting with cocaine analogs that target carboxyl-terminal regions .
Ethyl/Alkylamino Phenol Derivatives
3-[Ethyl(2-methylpropyl)amino]phenol
- Molecular Formula: C₁₂H₁₉NO
- Molecular Weight : 193.29 g/mol
- Key Features: Branched isobutyl substituent on the amino group.
- Synthesis: Alkylation of phenol precursors with isobutyl halides .
- Applications : Used in surfactant research due to altered hydrophobicity compared to linear alkyl chains .
Data Tables
Table 1: Structural and Analytical Comparison
Research Findings
- Receptor Specificity : The 4-nitrophenyl analog () demonstrates higher affinity for NMDA receptors than the target compound, likely due to nitro group electron-withdrawing effects enhancing polar interactions .
- Metabolic Stability: Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- exhibits prolonged plasma half-life compared to piperazine analogs, attributed to reduced hepatic clearance of phenolic metabolites .
- Structural Flexibility: Piperazine derivatives () show broader binding domains on dopamine transporters, while phenylpropylamino phenols (e.g., Alverine metabolite) exhibit localized interactions .
Biological Activity
Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- (CAS Number: 808740-86-5) is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a phenolic hydroxyl group and an ethyl-substituted propyl chain, exhibits diverse pharmacological properties that warrant detailed examination.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, indicating the presence of a phenolic structure combined with an amine group. Its unique structure allows it to interact with various biological targets, influencing cellular pathways and exhibiting potential therapeutic effects.
Antimicrobial Properties
Research indicates that Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- exhibits antimicrobial activity . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Effects
In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and modulation of cell cycle progression. The specific pathways involved include the inhibition of key signaling molecules that promote tumor growth.
The biological activity of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- is largely attributed to its ability to bind to specific enzymes and receptors within cells. This binding alters the activity of these proteins, leading to downstream effects that can modify cellular behavior. For instance, its interaction with certain kinases may lead to altered phosphorylation states in target proteins, impacting various signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the unique features of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenol | Simple aromatic ring with hydroxyl group | Basic structure; widely used in various applications |
| 4-Aminoantipyrine | Amino group on an antipyrine scaffold | Known for analgesic properties |
| Ethanolamine | Contains both amine and alcohol functional groups | Used primarily as a surfactant |
| N,N-Diethyl-m-toluamide | Contains aromatic ring with amide functional group | Commonly used as an insect repellent |
This table highlights how each compound's structural characteristics influence their respective biological activities.
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines demonstrated that Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]- can reduce cell viability significantly at certain concentrations. Further mechanistic studies revealed that this compound induces apoptosis through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving amide coupling and reduction reactions. For example, EDCI-mediated coupling of intermediates (e.g., 3-phenylpropylamine derivatives with phenolic precursors) followed by LiAlH4 reduction of carbonyl groups to form secondary amines. Chiral resolution via semi-preparative HPLC may be required for enantiopure forms . Reaction conditions (e.g., solvent, temperature, and catalysts) should be optimized based on precursor reactivity.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), P95/P100 respirators for aerosol protection, and closed systems to minimize exposure. Avoid drainage contamination due to potential bioaccumulation risks. While acute toxicity data are limited, assume standard precautions for phenolic amines (e.g., eye/skin irritation mitigation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternative coupling agents (e.g., HATU instead of EDCI) to enhance amide bond formation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. CH2Cl2) for intermediate solubility and reaction kinetics.
- Temperature Control : Lower temperatures (−60°C) during DMSO/(COCl)2-mediated oxidations can reduce side reactions .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify ethyl(3-phenylpropyl)amino substitution patterns and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) for enantiomeric excess determination if asymmetric synthesis is employed .
Q. How do structural modifications (e.g., substituent position or fluorination) influence bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 2- vs. 3-substituted phenylpropyl groups) and test affinity for biological targets (e.g., dopamine/serotonin transporters) via radioligand binding assays. Fluorination at the phenyl ring may enhance metabolic stability, as seen in related analogs .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors, guiding rational design .
Q. What strategies resolve contradictions in physicochemical property data (e.g., solubility or logP)?
- Methodological Answer :
- Experimental Validation : Perform shake-flask assays to measure logP (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).
- Solubility Screening : Use differential scanning calorimetry (DSC) to assess crystalline vs. amorphous forms, which impact aqueous solubility. Cross-reference with HPLC-UV quantification in buffered solutions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
